

Physical and chemical properties of "N-Boc-N-methyl-aminoethanol"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Boc-*N*-methyl-aminoethanol

Cat. No.: B154590

[Get Quote](#)

N-Boc-N-methyl-aminoethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **N-Boc-N-methyl-aminoethanol**, a versatile building block in organic synthesis, particularly in the fields of pharmaceutical development, bioconjugation, and polymer chemistry. [1][2] This document outlines its key characteristics, experimental protocols, and reactivity profile to support its effective utilization in research and development.

Core Physical and Chemical Properties

N-Boc-N-methyl-aminoethanol, also known by its IUPAC name tert-butyl *N*-(2-hydroxyethyl)-*N*-methylcarbamate, is a colorless to light yellow oil. [2] Its chemical structure features a secondary amine protected by a tert-butoxycarbonyl (Boc) group and a primary alcohol, rendering it a valuable bifunctional molecule in synthetic chemistry. [3]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of **N-Boc-N-methyl-aminoethanol**.

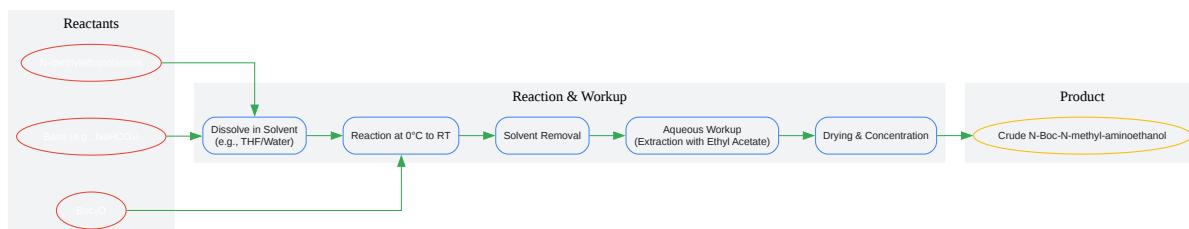
Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₇ NO ₃	[1] [2] [4]
Molecular Weight	175.23 g/mol	[4]
CAS Number	57561-39-4	[1] [2] [4]
Appearance	Colorless to light yellow oil	[2]
Boiling Point	Not explicitly found for the Boc-protected compound. The parent compound, 2-(methylamino)ethanol, has a boiling point of 159 °C. [5]	
Density	Not explicitly found for the Boc-protected compound. The parent compound, 2-(methylamino)ethanol, has a density of 0.935 g/mL at 25 °C. [5]	
Refractive Index	Not explicitly found for the Boc-protected compound. The parent compound, 2-(methylamino)ethanol, has a refractive index of n _{20/D} 1.439.	
Solubility	Soluble in organic solvents such as dichloromethane. [6] Slightly soluble in water. [6]	[2] [6]
Storage Conditions	Store at 0-8 °C or in a freezer at -20°C. Keep container tightly closed and away from oxidizing agents. [2] [6]	[2] [6]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of **N-Boc-N-methyl-aminoethanol**. The following sections provide generalized yet detailed methodologies for its synthesis, purification, and analysis based on established procedures for similar compounds.

Synthesis of N-Boc-N-methyl-aminoethanol

The synthesis of **N-Boc-N-methyl-aminoethanol** typically involves the protection of the secondary amine of N-methylethanolamine using di-tert-butyl dicarbonate (Boc_2O) in the presence of a base.


Materials:

- N-methylethanolamine
- Di-tert-butyl dicarbonate (Boc_2O)
- Base (e.g., sodium bicarbonate, triethylamine)
- Solvent (e.g., dichloromethane, tetrahydrofuran/water)
- Deionized water
- Brine solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve N-methylethanolamine in the chosen solvent system (e.g., a mixture of THF and water).
- Add the base (e.g., NaHCO_3 , 3.0 equivalents) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add di-tert-butyl dicarbonate (Boc_2O , 1.0 equivalent) to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the volatile organic solvent under reduced pressure.
- Dilute the remaining aqueous solution with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **N-Boc-N-methyl-aminoethanol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-Boc-N-methyl-aminoethanol**.

Purification

The crude product can be purified by flash column chromatography on silica gel.

Materials:

- Crude **N-Boc-N-methyl-aminoethanol**
- Silica gel (230-400 mesh)
- Eluent system (e.g., a gradient of ethyl acetate in hexane)

Procedure:

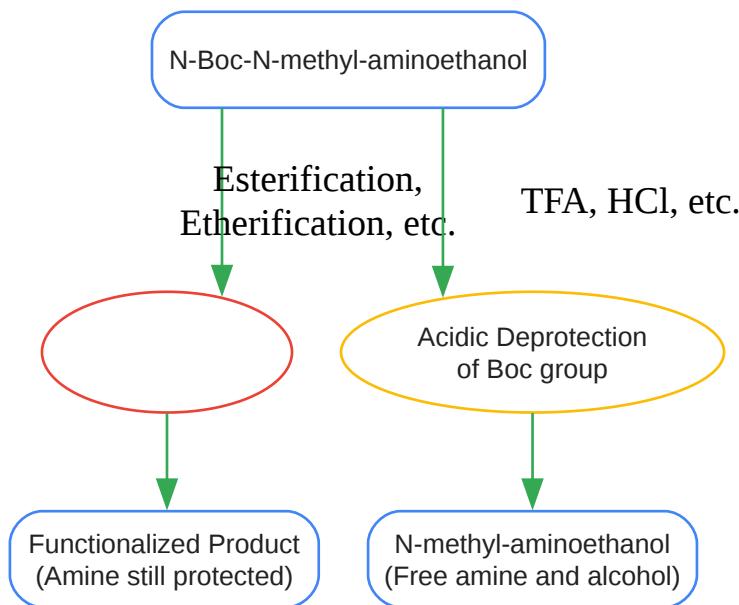
- Prepare a silica gel column.
- Dissolve the crude product in a minimal amount of the eluent.
- Load the sample onto the column.
- Elute the column with the chosen solvent system.
- Collect fractions and monitor by TLC.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **N-Boc-N-methyl-aminoethanol**.

Chemical Properties and Reactivity

The chemical behavior of **N-Boc-N-methyl-aminoethanol** is dictated by the Boc-protected amine and the primary hydroxyl group.

Stability

The tert-butoxycarbonyl (Boc) protecting group imparts significant stability to the amine functionality.^{[1][2]} It is generally stable under basic conditions, towards nucleophilic attack, and to many reducing and oxidizing agents.^[1]


Reactivity and Deprotection

The primary utility of the Boc group lies in its acid-lability. The protection can be readily removed under acidic conditions to liberate the free secondary amine.^[1]

Common Deprotection Methods:

- Strong Acids: Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent (e.g., methanol, dioxane) efficiently removes the Boc group.[7]
- Lewis Acids: Lewis acids such as aluminum chloride (AlCl_3) can also be employed for selective deprotection.[7]

The hydroxyl group remains available for various chemical transformations, such as esterification, etherification, or oxidation, while the amine is protected. This orthogonality allows for selective functionalization of the molecule.

[Click to download full resolution via product page](#)

Caption: Reactivity pathways of **N-Boc-N-methyl-aminoethanol**.

Spectroscopic Analysis

Spectroscopic data is essential for the characterization and confirmation of the structure of **N-Boc-N-methyl-aminoethanol**.

Infrared (IR) Spectroscopy

The IR spectrum of **N-Boc-N-methyl-aminoethanol** would be expected to show characteristic absorption bands for the O-H, C-H, C=O (carbamate), and C-N functional groups. While a

specific annotated spectrum for this exact compound is not readily available in the searched literature, general regions for these absorptions are well-established.

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the molecule. The exact mass of **N-Boc-N-methyl-aminoethanol** is 175.120843 Da. [4]

Applications in Research and Development

N-Boc-N-methyl-aminoethanol is a valuable intermediate in several areas of chemical research and development.

- Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceutical compounds, including those targeting the central nervous system.[1]
- Bioconjugation: The molecule is utilized in bioconjugation processes to link biomolecules, which can enhance drug delivery systems.[1]
- Polymer Chemistry: It is employed in the development of functional polymers for applications in drug delivery and tissue engineering.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling **N-Boc-N-methyl-aminoethanol**. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. General laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | C8H17NO3 | CID 545700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylaminoethanol | 109-83-1 [chemicalbook.com]
- 6. N-Boc-N-methylethanolamine, 95% | Fisher Scientific [fishersci.ca]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Physical and chemical properties of "N-Boc-N-methyl-aminoethanol"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154590#physical-and-chemical-properties-of-n-boc-n-methyl-aminoethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com